Racemic-2-((2R,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrol-2-yl)acetic acid
Description
Racemic-2-((2R,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrol-2-yl)acetic acid (CAS: 1445951-31-4) is a bicyclic pyrrolidine derivative with a molecular formula of C₁₃H₂₁NO₅ and a molecular weight of 271.31 g/mol . The compound features a fused furo[2,3-c]pyrrole core, a tert-butoxycarbonyl (Boc) protecting group at the 5-position, and an acetic acid substituent at the 2-position. Its stereochemistry is defined by the (2R,3aS,6aS) configuration, which distinguishes it from related diastereomers and enantiomers.
This compound is primarily utilized in pharmaceutical research as an intermediate for synthesizing retinol-binding protein 4 (RBP4) antagonists or other bioactive molecules . Its Boc group enhances solubility and stability during synthetic processes, while the acetic acid moiety allows for further functionalization.
Properties
IUPAC Name |
2-[(2R,3aS,6aS)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrol-2-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-13(2,3)19-12(17)14-6-8-4-9(5-11(15)16)18-10(8)7-14/h8-10H,4-7H2,1-3H3,(H,15,16)/t8-,9+,10+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJCCDENKKVENNT-IVZWLZJFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(OC2C1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2C[C@@H](O[C@@H]2C1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801114789 | |
| Record name | 2H-Furo[2,3-c]pyrrole-2-acetic acid, 5-[(1,1-dimethylethoxy)carbonyl]hexahydro-, (2R,3aS,6aS)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801114789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1445951-51-8 | |
| Record name | 2H-Furo[2,3-c]pyrrole-2-acetic acid, 5-[(1,1-dimethylethoxy)carbonyl]hexahydro-, (2R,3aS,6aS)-rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1445951-51-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Furo[2,3-c]pyrrole-2-acetic acid, 5-[(1,1-dimethylethoxy)carbonyl]hexahydro-, (2R,3aS,6aS)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801114789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Racemic-2-((2R,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrol-2-yl)acetic acid (CAS No. 1445951-51-8) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article synthesizes existing research findings on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound has the following molecular formula: C₁₃H₂₁NO₅. Its structural characteristics include a hexahydro-furo-pyrrole moiety that may contribute to its biological effects.
Biological Activity Overview
The biological activity of this compound is primarily investigated in the context of its potential as a therapeutic agent. The following sections summarize key findings from various studies:
1. Pharmacological Properties
- Anti-inflammatory Effects : Preliminary studies suggest that the compound exhibits anti-inflammatory properties. It may inhibit the synthesis of inflammatory mediators, which could be beneficial in treating conditions characterized by chronic inflammation.
- Antitumor Activity : Research indicates potential antitumor effects, particularly through the modulation of signaling pathways involved in cell proliferation and apoptosis. Further studies are needed to elucidate the specific mechanisms involved.
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways related to inflammation and cancer progression. For instance, it has been noted to affect pathways involving cyclooxygenase (COX) and lipoxygenase (LOX).
- Cell Signaling Modulation : There is evidence that this compound can modulate key signaling pathways such as MAPK/ERK, which are critical in regulating cellular responses to growth factors and stress.
Case Studies
Several case studies have highlighted the biological activity of this compound:
-
In Vitro Studies : In vitro assays have demonstrated that this compound can reduce cell viability in various cancer cell lines when administered at specific concentrations.
Cell Line IC50 (µM) Effect Observed A549 (Lung) 15 Significant reduction in viability HeLa (Cervical) 10 Induction of apoptosis MCF7 (Breast) 12 Cell cycle arrest - Animal Models : In vivo studies utilizing mouse models have shown that treatment with this compound can lead to a decrease in tumor size and weight compared to control groups.
Scientific Research Applications
Medicinal Chemistry
Racemic-2-((2R,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrol-2-yl)acetic acid has shown promise in several areas of medicinal chemistry:
Anticancer Research
Studies have indicated that compounds with similar structural motifs may exhibit anticancer properties. The unique bicyclic structure of this compound allows for interactions with biological targets that are crucial in cancer cell proliferation and survival. Further research is needed to elucidate its specific mechanisms of action and therapeutic efficacy against various cancer types.
Neurological Disorders
The compound's ability to cross the blood-brain barrier makes it a candidate for research into treatments for neurological disorders such as Alzheimer's disease and Parkinson's disease. Its interactions with neurotransmitter systems could potentially lead to novel therapeutic strategies.
Synthesis and Modification
The synthesis of this compound typically involves several key steps:
- Formation of the furo[2,3-c]pyrrol moiety.
- Introduction of the tert-butoxycarbonyl (Boc) protective group.
- Acetic acid functionalization.
These synthetic pathways allow for modifications that can enhance biological activity or alter pharmacokinetic properties.
Materials Science Applications
The unique structural characteristics of this compound also lend themselves to applications in materials science:
Polymer Chemistry
Due to its functional groups and stability, this compound can be utilized as a building block in polymer synthesis. Its incorporation into polymer matrices may lead to materials with enhanced mechanical properties or specific functionalities.
Nanotechnology
Research into nanomaterials has highlighted the potential use of such compounds in the development of nanocarriers for drug delivery systems. The ability to modify the compound can lead to improved targeting and release profiles for therapeutic agents.
Comparison with Similar Compounds
Stereochemical Variants
The stereochemistry of the furopyrrole ring significantly influences physicochemical properties and biological activity. Key analogs include:
Key Observations :
- The 2-yl vs. 3-yl substitution alters hydrogen-bonding capacity and steric interactions. For example, the 2-yl acetic acid derivative (target compound) may exhibit different crystallinity compared to the 3-yl analog .
- Stereochemical inversion (e.g., 2R vs. 2S) affects enantioselective binding to biological targets, as seen in RBP4 antagonist activity .
Functional Group Modifications
Variations in protecting groups or side chains impact reactivity and applications:
Key Observations :
Physicochemical Properties
Predicted data for select compounds:
Key Observations :
- Similar pKa values (~4.5) suggest comparable acid dissociation behavior across analogs, critical for ionization in biological systems.
- Boiling points are influenced by molecular symmetry; the 3-yl analog’s higher predicted boiling point may reflect stronger intermolecular interactions .
Q & A
Basic Research Questions
Q. What are the primary methods for synthesizing racemic-2-((2R,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrol-2-yl)acetic acid?
- Answer: Synthesis typically involves multi-step organic reactions, including cyclization and protection/deprotection strategies. For example, the tert-butoxycarbonyl (Boc) group is introduced via carbamate formation under anhydrous conditions using Boc anhydride. The furo-pyrrolidine core can be constructed via intramolecular cyclization of a furan precursor, as seen in analogous furan-based syntheses . Key considerations include solvent choice (e.g., dichloromethane for Boc protection), temperature control to avoid racemization, and catalytic agents like DMAP for acylations.
Q. How should researchers handle stability and storage of this compound?
- Answer: The compound’s Boc-protected group confers stability under basic conditions but is sensitive to strong acids (e.g., TFA). Storage at -20°C in inert atmospheres (argon/nitrogen) is recommended to prevent hydrolysis. Avoid exposure to oxidizing agents and moisture, as decomposition products may include toxic fumes (e.g., CO, NOx) . Use desiccants and amber vials to minimize photodegradation.
Q. What techniques are critical for structural characterization of this racemic mixture?
- Answer:
- Chiral HPLC or SFC to resolve enantiomers and confirm racemic composition.
- NMR (1H/13C) for stereochemical assignment, focusing on coupling constants (e.g., vicinal protons in the furo-pyrrolidine ring).
- X-ray crystallography for absolute configuration determination if single crystals are obtainable.
- Mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns .
Advanced Research Questions
Q. What strategies address stereochemical contradictions in synthetic intermediates?
- Answer: Discrepancies in stereochemistry often arise during cyclization or protection steps. To resolve these:
- Use dynamic kinetic resolution with chiral catalysts (e.g., Rhodium complexes) to control stereocenters.
- Apply computational modeling (DFT calculations) to predict energetically favorable transition states and optimize reaction pathways .
- Validate intermediates via NOESY NMR to confirm spatial proximity of protons in the furo-pyrrolidine system .
Q. How can computational methods improve the synthesis pathway?
- Answer:
- Reaction path search algorithms (e.g., AFIR or GRRM) identify low-energy pathways for cyclization steps, reducing trial-and-error experimentation .
- Solvent effect simulations (COSMO-RS) optimize reaction media polarity to enhance yields of Boc-protected intermediates.
- Machine learning models trained on analogous furan-pyrrolidine systems predict regioselectivity in multi-step reactions .
Q. What experimental design considerations minimize racemization during synthesis?
- Answer:
- Low-temperature reactions (-20°C to 0°C) during acylations or deprotections.
- Chiral auxiliaries (e.g., Evans oxazolidinones) to stabilize intermediates.
- In situ monitoring via FTIR or Raman spectroscopy to detect early signs of racemization (e.g., shifts in carbonyl stretching frequencies) .
Q. How can researchers reconcile discrepancies in biological activity data for enantiomers?
- Answer:
- Enantiomerically pure samples must be synthesized via chiral resolution (e.g., diastereomeric salt formation) and tested separately.
- Molecular docking studies (AutoDock Vina) compare binding affinities of each enantiomer to target proteins, explaining activity differences.
- Metabolic profiling (LC-MS/MS) identifies enantiomer-specific degradation pathways in biological systems .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
